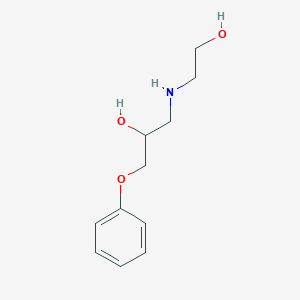

1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

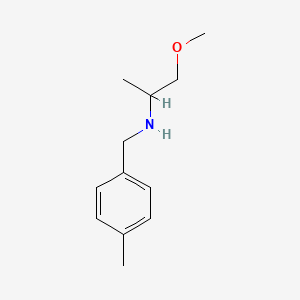

The compound 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol is a beta-amino alcohol that is of interest due to its potential biological activities. The structure of the compound suggests that it could be synthesized through the reaction of epoxides with amines, as indicated by the synthesis of similar compounds in the literature .

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, the condensation of racemic 1-(p-hydroxyphenyl)-2-aminopropan-1-ol hydrochloride with aryloxymethyloxiranes in the presence of anhydrous potassium carbonate followed by reaction with dry hydrogen chloride gas has been used to synthesize substituted p-hydroxyphenylethanolamines . Additionally, the microwave-assisted ring opening of epoxides with amines has been demonstrated as a general route to synthesize 1-aminopropan-2-ols . These methods could potentially be adapted for the synthesis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol.

Molecular Structure Analysis

The molecular structure of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol would likely feature a phenoxy group attached to a propan-2-ol backbone with a hydroxyethylamino substituent. This structure is similar to those of compounds synthesized by condensation of 1,2-epoxy-3-phenoxypropane with various amines and thiols . The presence of both ether and amino alcohol functionalities suggests that the compound could engage in hydrogen bonding and other intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol can be inferred from related compounds. For example, the SRN1 reaction has been used to convert 2-hydroxybenzyl alcohols into 2-(2-methyl-2-nitropropyl)phenols, which upon catalytic hydrogenation yield amines . Although the specific reactivity of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol is not detailed, it is likely that it could undergo similar reactions due to the presence of the amino alcohol functionality.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol are not provided, related compounds have been evaluated for biological activities. For instance, substituted p-hydroxyphenylethanolamines have shown potent uterine relaxant activity and cAMP releasing potential, with minimal cardiac stimulant potential . Additionally, a series of 1-aminopropan-2-ols have demonstrated anti-malarial activities against Plasmodium falciparum strains . These activities suggest that 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol could also possess interesting biological properties.

安全和危害

未来方向

属性

IUPAC Name |

1-(2-hydroxyethylamino)-3-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-7-6-12-8-10(14)9-15-11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKATYAZWMJMGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CNCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389647 |

Source

|

| Record name | 1-[(2-Hydroxyethyl)amino]-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol | |

CAS RN |

29607-93-0 |

Source

|

| Record name | 1-[(2-Hydroxyethyl)amino]-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine](/img/structure/B1305371.png)

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305404.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)